molecular formula C8H6ClFO5S B12993527 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid

3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid

Cat. No.: B12993527
M. Wt: 268.65 g/mol
InChI Key: SKDLSNYWFWHJOI-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO5S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid typically involves the chlorosulfonation of 5-fluoro-4-methoxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 5-fluoro-4-methoxybenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified through recrystallization or other suitable methods to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorosulfonation: Large quantities of 5-fluoro-4-methoxybenzoic acid are reacted with chlorosulfonic acid in industrial reactors.

    Continuous Processing: The reaction is often carried out in a continuous flow system to enhance efficiency and yield.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 5-fluoro-4-methoxybenzoic acid and sulfuric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Esters: Formed through substitution reactions with alcohols.

    5-Fluoro-4-methoxybenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorosulfonyl-4-fluoro-benzoic acid: Similar structure but lacks the methoxy group.

    4-Chlorosulfonyl-benzoic acid: Similar structure but lacks both the fluorine and methoxy groups.

    3-(Chlorosulfonyl)benzoyl chloride: Similar structure but with a benzoyl chloride group instead of a benzoic acid group.

Uniqueness

3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid is unique due to the presence of both the fluorine and methoxy groups, which can influence its reactivity and properties. The combination of these functional groups makes it a valuable intermediate for synthesizing complex molecules with specific characteristics.

Properties

Molecular Formula

C8H6ClFO5S

Molecular Weight

268.65 g/mol

IUPAC Name

3-chlorosulfonyl-5-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO5S/c1-15-7-5(10)2-4(8(11)12)3-6(7)16(9,13)14/h2-3H,1H3,(H,11,12)

InChI Key

SKDLSNYWFWHJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F

Origin of Product

United States

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